Ethyl 2-(bromomethyl)-6-nitrobenzoate
CAS No.:
Cat. No.: VC4031142
Molecular Formula: C10H10BrNO4
Molecular Weight: 288.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNO4 |
|---|---|
| Molecular Weight | 288.09 g/mol |
| IUPAC Name | ethyl 2-(bromomethyl)-6-nitrobenzoate |
| Standard InChI | InChI=1S/C10H10BrNO4/c1-2-16-10(13)9-7(6-11)4-3-5-8(9)12(14)15/h3-5H,2,6H2,1H3 |
| Standard InChI Key | ZTRXNOHVLHVCII-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-(bromomethyl)-6-nitrobenzoate features a benzoate core substituted at the 2-position with a bromomethyl group (-CH₂Br) and at the 6-position with a nitro group (-NO₂). The ester functional group (-COOEt) at the 1-position completes its structure. This arrangement creates distinct electronic effects: the nitro group deactivates the ring through resonance withdrawal, while the bromomethyl group provides a reactive site for substitution.
Key Physicochemical Properties
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Molecular Formula: C₁₀H₁₀BrNO₄
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Molecular Weight: 288.09 g/mol
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IUPAC Name: Ethyl 2-(bromomethyl)-6-nitrobenzoate
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SMILES: CCOC(=O)C1=C(C=CC=C1N+[O-])CBr
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InChIKey: ZTRXNOHVLHVCII-UHFFFAOYSA-N
The compound’s crystalline solid state and moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF) facilitate its use in solution-phase reactions .
Synthesis Methodologies
Bromination of Ethyl 2-Methyl-6-Nitrobenzoate
A common route involves brominating the methyl group of ethyl 2-methyl-6-nitrobenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation. This method achieves selective bromination at the benzylic position due to the nitro group’s directing effects.
Optimization Parameters
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Solvent: Carbon tetrachloride (CCl₄) or acetonitrile
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Temperature: 60–80°C
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Catalyst: Azobisisobutyronitrile (AIBN) for radical initiation
Typical yields range from 70–85%, with purity >95% after recrystallization.
Alternative Pathway: Esterification of 2-(Bromomethyl)-6-Nitrobenzoic Acid
Reacting 2-(bromomethyl)-6-nitrobenzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) provides the ethyl ester. This two-step process (bromination followed by esterification) is less common due to intermediate handling challenges.
Reactivity and Functionalization
Nucleophilic Substitution at the Bromomethyl Site
Applications in Drug Synthesis
Key Intermediate for Isoindolinone Scaffolds
Isoindolinones, prevalent in kinase inhibitors and anti-inflammatory agents, are efficiently synthesized using bromomethyl-nitrobenzoates. For instance, the reaction outlined in Section 3.1 produces (1S)-7-nitro-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]isoindolin-1-one, a precursor to immunomodulatory drugs .
Agrochemical Applications
The compound’s bromomethyl group facilitates cross-coupling reactions to generate herbicidal aryl ethers. For example, Ullmann coupling with phenols yields diphenyl ethers with potent herbicidal activity.
Comparative Analysis with Structural Analogs
Positional Isomers
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3-Nitro Isomer: Reduced steric hindrance enhances reactivity toward bulky nucleophiles.
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4-Nitro Isomer: The para-nitro group diminishes ring activation, slowing substitution rates.
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